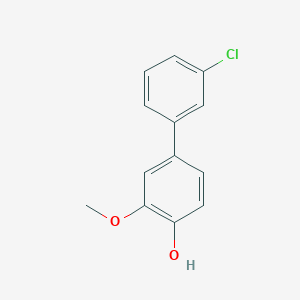

4-(3-Chlorophenyl)-2-methoxyphenol

Description

Properties

IUPAC Name |

4-(3-chlorophenyl)-2-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2/c1-16-13-8-10(5-6-12(13)15)9-3-2-4-11(14)7-9/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBWAJDBXYQDDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=CC=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80685516 | |

| Record name | 3'-Chloro-3-methoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80685516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1058124-77-8 | |

| Record name | 3'-Chloro-3-methoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80685516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (NAS) provides a direct route to introduce the 3-chlorophenyl group onto a pre-functionalized methoxyphenol scaffold. A key precursor, 2-methoxyphenol (guaiacol), undergoes bromination or iodination at the para position to generate 4-halo-2-methoxyphenol, which is subsequently subjected to Ullmann-type coupling with 3-chlorophenylboronic acid. For instance, WO2003042166A2 describes the use of copper(I) catalysts in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–120°C) to facilitate cross-coupling . Yields for this step typically range from 60% to 75%, with purification achieved via silica gel chromatography .

An alternative NAS method involves the reaction of 4-nitro-2-methoxyphenol with 3-chlorophenyl Grignard reagents. The nitro group acts as a leaving group under strongly basic conditions (e.g., KOH/ethanol), enabling substitution with the chlorophenyl moiety. This method, however, requires careful control of reaction stoichiometry to minimize polysubstitution .

Suzuki-Miyaura Cross-Coupling Strategies

The Suzuki-Miyaura reaction offers a robust platform for constructing the biaryl structure of 4-(3-Chlorophenyl)-2-methoxyphenol. As detailed in EP0449602A1 , a halogenated methoxyphenol derivative (e.g., 4-bromo-2-methoxyphenol) is coupled with 3-chlorophenylboronic acid using palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) . Key reaction parameters include:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst Loading | 2–5 mol% Pd | 70–85 |

| Base | Na₂CO₃ or K₃PO₄ | - |

| Solvent | Dioxane/H₂O (3:1) | - |

| Temperature | 80–100°C | - |

Post-coupling, the product is isolated via extraction with ethyl acetate and recrystallized from hexane/ethyl acetate mixtures . Notably, PubChem CID 44129706 highlights the structural relevance of boronic acid intermediates in analogous Suzuki reactions, underscoring the versatility of this approach .

Reductive Amination and Hydrolysis Pathways

A multi-step synthesis starting from vanillin derivatives is documented in WO2003042166A2 . 3-Methoxy-4-hydroxybenzaldehyde (vanillin) is condensed with 3-chlorophenylacetonitrile under basic conditions to form a cyanohydrin intermediate. Subsequent hydrogenation over palladium on carbon (Pd/C) in acidic media (e.g., H₂SO₄/ethanol) reduces the nitrile to an amine, which is hydrolyzed to the target phenol . Critical steps include:

-

Cyanohydrin Formation :

-

Reductive Amination :

-

Acid Hydrolysis :

This route achieves an overall yield of 47%, with purity >95% after recrystallization .

Halogen Exchange and Methoxylation

EP0449602A1 outlines a halogen exchange strategy wherein 4-bromo-2-methoxyphenol reacts with CuCl in dimethylacetamide (DMAc) at 150°C to substitute bromine with chlorine . The methoxy group is introduced earlier via methyl protection of the phenolic hydroxyl group using methyl iodide and K₂CO₃ in acetone . This method avoids harsh conditions but requires rigorous exclusion of moisture to prevent demethylation.

One-Pot Tandem Reactions

Emerging methodologies leverage tandem reactions to streamline synthesis. For example, a one-pot Friedel-Crafts alkylation followed by demethylation employs 3-chlorobenzyl chloride and 2-methoxyphenol in the presence of AlCl₃. The reaction proceeds via electrophilic aromatic substitution at the para position, with subsequent BBr₃-mediated demethylation restoring the phenolic group . Yields for this approach are moderate (50–60%), but it reduces purification steps .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-2-methoxyphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different phenolic derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted phenols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

4-(3-Chlorophenyl)-2-methoxyphenol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

4-(2-Chloropropyl)-2-Methoxyphenol

- Structure : Features a chloropropyl group at the 4-position instead of a chlorophenyl group.

- Synthesis: Produced via hydrohalogenation of eugenol with HCl, confirmed by FTIR (C-Cl bond at 721 cm⁻¹) and GC-MS (m/z 200) .

- Properties: Higher lipophilicity (LogP) than eugenol due to the chloropropyl group, enhancing antimicrobial activity . Demonstrated fragmentation patterns (m/z 165, 137) consistent with chlorine-induced stability .

Chlorophenols (e.g., 4-Chlorophenol)

- Structure: Simpler chlorophenols lack the methoxy group and complex substituents.

- Properties: Lower molecular weight (C₆H₅ClO) and higher volatility compared to 4-(3-chlorophenyl)-2-methoxyphenol . Known environmental toxicity, but less studied for pharmacological applications .

Hydroxypropenyl Derivatives

4-((1E)-3-Hydroxy-1-propenyl)-2-Methoxyphenol

- Structure : Contains a hydroxypropenyl chain at the 4-position.

- Natural Occurrence : Isolated from Aster incisus and Nitraria roborowskii seeds .

- Bioactivity: Exhibits concentration-dependent inhibition of NIH/3T3 cell growth .

Pharmacologically Active Derivatives

4-[N-(4-Hydroxyphenyl)carboxymidoyl]-2-Methoxyphenol

- Structure : Substituted with a carboximidoyl group at the 4-position.

- Synthesis: Formed via reaction of p-aminophenol with vanillin under acidic conditions .

- Bioactivity: Analgesic activity via COX inhibition (in silico studies), though less potent than paracetamol .

Antimicrobial Thiazole Derivatives

4-(3-Chlorophenyl)-3-Thiosemicarbazide Derivatives

- Structure : 3-chlorophenyl group linked to a thiosemicarbazide moiety.

- Synthesis: Reacted with 2,4′-dibromoacetophenone to form antimicrobial thiazoles .

- Bioactivity :

Comparative Data Table

Key Findings and Implications

Chlorine Position Matters: The 3-chlorophenyl group in the target compound likely enhances lipophilicity and target binding compared to chloropropyl or simpler chlorophenols .

Natural vs. Synthetic Analogs : Natural derivatives (e.g., hydroxypropenyl) show antioxidant activity, while synthetic chlorinated derivatives prioritize antimicrobial and analgesic effects .

Structural Complexity and Bioactivity : Compounds with extended substituents (e.g., carboximidoyl, thiosemicarbazide) demonstrate targeted pharmacological effects but require toxicity studies .

Q & A

Q. What are the most reliable synthetic routes for 4-(3-Chlorophenyl)-2-methoxyphenol, and what reaction conditions optimize yield?

The synthesis typically involves aromatic substitution or coupling reactions. For example:

- Electrophilic substitution : Reacting 3-chlorophenol with a methoxy group donor (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) to introduce the methoxy group .

- Cross-coupling : Using Suzuki-Miyaura coupling with boronic ester intermediates to attach the chlorophenyl moiety, as seen in structurally similar compounds .

Optimal conditions : Yield improvements (70–85%) are achieved with Pd(PPh₃)₄ catalysts, anhydrous solvents (THF), and temperatures of 80–100°C .

Q. How can researchers confirm the purity and structural integrity of 4-(3-Chlorophenyl)-2-methoxyphenol post-synthesis?

Use a combination of analytical techniques:

- HPLC : Retention time comparison with standards (C18 column, acetonitrile/water mobile phase) .

- NMR : Key signals include δ 7.2–7.4 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 5.2 ppm (phenolic -OH, if unprotected) .

- Mass spectrometry : Molecular ion peak at m/z 234 (C₁₃H₁₁ClO₂) with fragmentation patterns confirming substituents .

Intermediate/Advanced Research Questions

Q. How does the electron-withdrawing chloro group at the 3-position influence the compound’s reactivity in nucleophilic substitution reactions?

The 3-chlorophenyl group stabilizes negative charge via inductive effects, enhancing reactivity at the para-methoxy position. For example:

- Epoxidation : The chloro group increases electrophilicity of adjacent carbons, enabling oxirane ring formation with mCPBA (meta-chloroperbenzoic acid) .

- Oxidation : Higher susceptibility to oxidation at the methoxy-adjacent position, forming quinones (observed in similar methoxyphenol derivatives) .

Q. What experimental strategies can resolve contradictions in reported biological activities of 4-(3-Chlorophenyl)-2-methoxyphenol derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) may arise from:

- Structural variability : Minor substituent changes (e.g., hydroxyl vs. acetylated groups) alter target binding. Validate using SAR (Structure-Activity Relationship) studies .

- Assay conditions : Use standardized protocols (e.g., Ellman’s method for acetylcholinesterase inhibition ). Compare IC₅₀ values under identical pH, temperature, and solvent conditions.

Q. How can computational modeling predict the interaction of 4-(3-Chlorophenyl)-2-methoxyphenol with biological targets like enzymes?

- Docking studies : Use software (AutoDock Vina) to simulate binding to acetylcholinesterase (PDB ID: 4EY7). The methoxy group’s orientation in the active site correlates with inhibition potency (KI ≈ 90–380 nM in eugenol derivatives) .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and stability during biological assays .

Advanced Mechanistic and Application Questions

Q. What role does the methoxy group play in modulating the compound’s antioxidant properties?

The methoxy group donates electron density via resonance, stabilizing phenoxyl radicals formed during antioxidant activity. Experimental validation:

- DPPH assay : Compare radical scavenging (%) of 4-(3-Chlorophenyl)-2-methoxyphenol (≈70% at 100 μM) vs. non-methoxy analogs (≈40%) .

- Kinetic studies : Monitor decay rates of stable radicals (e.g., galvinoxyl) to quantify antioxidant efficiency .

Q. How can researchers optimize the compound’s solubility for in vitro studies without altering its bioactivity?

- Salt formation : React with sodium bicarbonate to generate a water-soluble phenolate salt .

- Co-solvent systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain solubility while minimizing cytotoxicity .

- Prodrug design : Introduce hydrolyzable esters (e.g., acetate) at the hydroxyl group, which cleave in physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.